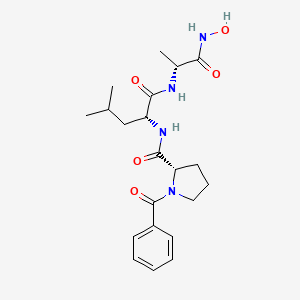
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzoyl group, prolyl and leucyl residues, and a hydroxy-alaninamide moiety. This compound is of interest due to its potential biological activities and its role in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide involves several steps, typically starting with the protection of amino groups and the activation of carboxyl groups. The synthetic route may include the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Activation of Carboxyl Groups: The carboxyl groups are activated using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form active esters.
Coupling Reactions: The activated carboxyl groups are coupled with the protected amino groups to form peptide bonds.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.
Analyse Chemischer Reaktionen
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide can be compared with other similar compounds, such as:
Cyclo(L-Leucyl-L-Prolyl): This compound has a similar structure but lacks the benzoyl and hydroxy-alaninamide moieties. It is known for its antifungal properties.
Histrelin: A synthetic analog of gonadotropin-releasing hormone, histrelin has a different structure but shares some functional similarities in terms of biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
873198-16-4 |
|---|---|
Molekularformel |
C21H30N4O5 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(2S)-1-benzoyl-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H30N4O5/c1-13(2)12-16(19(27)22-14(3)18(26)24-30)23-20(28)17-10-7-11-25(17)21(29)15-8-5-4-6-9-15/h4-6,8-9,13-14,16-17,30H,7,10-12H2,1-3H3,(H,22,27)(H,23,28)(H,24,26)/t14-,16-,17+/m1/s1 |
InChI-Schlüssel |
IUQSFPAFKWUNDP-OIISXLGYSA-N |
Isomerische SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


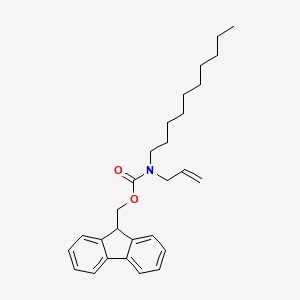
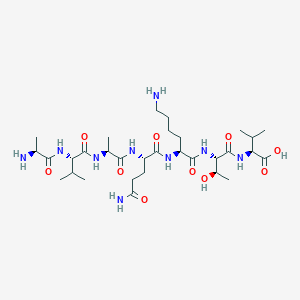
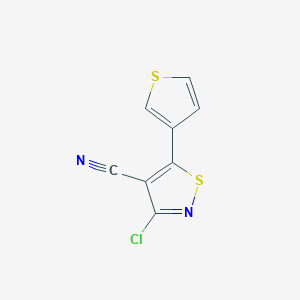
propanedinitrile](/img/structure/B12592023.png)
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
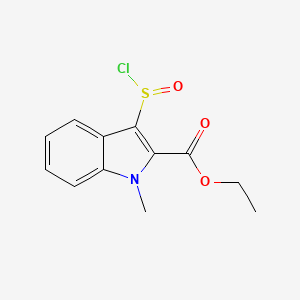
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)
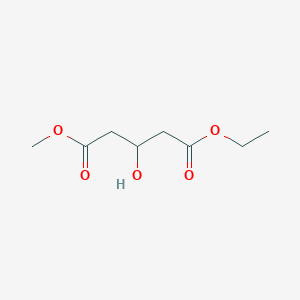
![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)
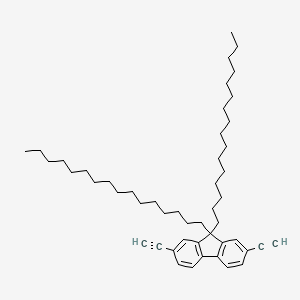
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
